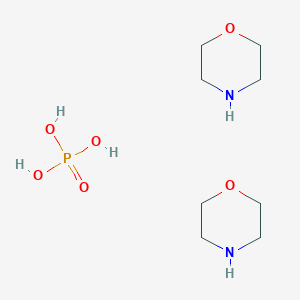
Morpholine;phosphoric acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Morpholine;phosphoric acid is a compound that combines morpholine, an organic chemical compound with the formula O(C2H4)2NH, and phosphoric acid, a mineral acid with the formula H3PO4. Morpholine is a heterocycle featuring both amine and ether functional groups, making it a versatile compound in various chemical reactions . Phosphoric acid is a triprotic acid commonly used in fertilizers, food additives, and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
Morpholine is typically synthesized by the dehydration of diethanolamine with concentrated sulfuric acid . The reaction involves heating diethanolamine in the presence of sulfuric acid, which acts as a dehydrating agent, to produce morpholine and water.
Phosphoric acid can be prepared through several methods, including the hydrolysis of dichlorophosphine or dichlorophosphine oxide, the hydrolysis of phosphonodiamide, and the oxidation of phosphinic acid . One of the most common industrial methods involves the dealkylation of dialkyl phosphonates under acidic conditions or using the McKenna procedure, which involves bromotrimethylsilane followed by methanolysis .
Chemical Reactions Analysis
Types of Reactions
Morpholine undergoes various chemical reactions typical of secondary amines, including nucleophilic substitution, oxidation, and reduction . The presence of the ether oxygen in morpholine withdraws electron density from the nitrogen, making it less nucleophilic and less basic than similar secondary amines .
Phosphoric acid, being a strong acid, participates in acid-base reactions, forming salts and esters. It can also undergo condensation reactions to form polyphosphoric acids and anhydrides .
Common Reagents and Conditions
Substitution: Morpholine reacts with alkyl halides to form N-alkylmorpholines.
Acid-Base Reactions: Phosphoric acid reacts with bases to form phosphate salts.
Major Products
Morpholine N-oxide: Formed by the oxidation of morpholine.
N-alkylmorpholines: Formed by the substitution reaction of morpholine with alkyl halides.
Phosphate Salts: Formed by the reaction of phosphoric acid with bases.
Scientific Research Applications
Morpholine;phosphoric acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of morpholine;phosphoric acid involves its ability to act as a nucleophile and a base. Morpholine’s amine group can participate in nucleophilic substitution reactions, while its ether group can stabilize intermediates through electron withdrawal . Phosphoric acid acts as a proton donor in acid-base reactions, facilitating the formation of phosphate esters and salts .
Comparison with Similar Compounds
Similar Compounds
Piperidine: Another secondary amine with similar nucleophilic properties but lacks the ether oxygen present in morpholine.
Pyrrolidine: A secondary amine with a five-membered ring structure, making it more nucleophilic than morpholine.
Triethylamine: A tertiary amine with higher nucleophilicity and basicity compared to morpholine.
Uniqueness
Morpholine’s unique combination of amine and ether functional groups makes it less nucleophilic and less basic than other secondary amines, providing distinct reactivity and stability in various chemical reactions . Phosphoric acid’s triprotic nature allows it to participate in multiple proton transfer reactions, making it versatile in forming various phosphate derivatives .
Properties
CAS No. |
63673-42-7 |
|---|---|
Molecular Formula |
C8H21N2O6P |
Molecular Weight |
272.24 g/mol |
IUPAC Name |
morpholine;phosphoric acid |
InChI |
InChI=1S/2C4H9NO.H3O4P/c2*1-3-6-4-2-5-1;1-5(2,3)4/h2*5H,1-4H2;(H3,1,2,3,4) |
InChI Key |
BQFBHTSXAUPUQV-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1.C1COCCN1.OP(=O)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















